molecular formula C9H18N2 B11920445 (1S,6S)-Spiro[4.4]nonane-1,6-diamine

(1S,6S)-Spiro[4.4]nonane-1,6-diamine

Cat. No.: B11920445
M. Wt: 154.25 g/mol
InChI Key: BNILUWOCEPQBHS-JVIMKECRSA-N
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Description

(1S,6S)-Spiro[4.4]nonane-1,6-diamine (CAS 832747-54-3) is a chiral spirocyclic diamine with significant value in pharmaceutical research and development. Its primary researched application is as a key precursor ligand in the synthesis of novel tetravalent platinum complexes . These complexes are investigated for their potential as anticancer agents, demonstrating antitumor effects against a range of cancer cell lines, including models for lymphoma and cancers of the lung, stomach, and bladder . The unique three-dimensional geometry of the spiro[4.4]nonane scaffold contributes to the distinct chemical and biological properties of the resulting metal complexes. This compound is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(4S,9S)-spiro[4.4]nonane-4,9-diamine

InChI

InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2/t7-,8-,9?/m0/s1

InChI Key

BNILUWOCEPQBHS-JVIMKECRSA-N

Isomeric SMILES

C1C[C@@H](C2(C1)CCC[C@@H]2N)N

Canonical SMILES

C1CC(C2(C1)CCCC2N)N

Origin of Product

United States

Preparation Methods

Homogeneous Catalysis

The use of chiral ruthenium complexes, such as [Ru(S-BINAP)Cl₂]₂(NEt₃), enables asymmetric hydrogenation. In ethanol at 50°C, this system achieves partial conversion to the diamine with moderate enantiomeric excess (ee), though competing ring-opening side reactions limit yields. Solvent choice profoundly impacts selectivity: benzene suppresses ring-opening but slows reaction kinetics, while ethanol accelerates hydrogenation at the expense of byproduct formation.

Heterogeneous Catalysis

Raney nickel and platinum on carbon (Pt/C) offer cost-effective alternatives. Under 100°C and 50 atm H₂, Raney Ni in 95% ethanol converts spiro[4.4]nonane-1,6-dione to a mixture of diastereomeric diamines (24% cis,cis; 51% cis,trans; 25% trans,trans). Pt/C in acetic acid achieves faster conversion (3 hours) but lower stereocontrol.

Table 1: Catalytic Hydrogenation Conditions for Spiro[4.4]nonane-1,6-dione

CatalystSolventTemperature (°C)Pressure (atm)Yield (%)Selectivity (cis,cis : cis,trans : trans,trans)
[Ru(S-BINAP)Cl₂]₂(NEt₃)Ethanol5010383 : 97 : 0
Raney Ni95% Ethanol100508824 : 51 : 25
Pt/CAcetic AcidAmbient109217 : 63 : 20

Stoichiometric Reductive Amination

Stoichiometric reagents provide an alternative to catalytic methods, particularly for small-scale enantioselective synthesis.

Borane-Tetrahydrofuran (BH₃·THF) Complex

BH₃·THF reduces spiro[4.4]nonane-1,6-dione to the corresponding diol intermediate, which undergoes subsequent amination via Mitsunobu reaction with phthalimide. Subsequent hydrazinolysis and hydrogenolysis yield the diamine. This three-step process achieves 65–70% overall yield but requires rigorous exclusion of moisture.

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ in tetrahydrofuran at 0°C reduces the dione to the cis,cis-diol (92% yield), which is then converted to the diamine via tosylation and ammonolysis. While efficient, this method produces racemic mixtures, necessitating chiral resolution.

Asymmetric Synthesis via Chiral Auxiliaries

Enantiopure (1S,6S)-spiro[4.4]nonane-1,6-diamine is synthesized using C₂-symmetric cycloalkane-1,2-diols as chiral auxiliaries. Key steps include:

  • Alkylation : Spiro[4.4]nonane-1,6-dione is treated with a chiral glycol under Mitsunobu conditions to install stereogenic centers.

  • Reductive Amination : The chiral intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, achieving >99% ee.

  • Auxiliary Removal : Acidic hydrolysis cleaves the glycol auxiliary, yielding the target diamine without racemization.

Industrial Production Considerations

Scale-up of this compound synthesis faces challenges in catalyst recycling and waste minimization. Continuous-flow hydrogenation systems using immobilized Ru-BINAP catalysts demonstrate promise, achieving 85% conversion per pass with 98% ee. Solvent recovery systems (e.g., thin-film evaporators) reduce ethanol consumption by 40% in pilot-scale trials.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthesis Routes

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost Efficiency
Homogeneous Catalysis38–8870–98ModerateLow
Stoichiometric Reduction65–70RacemicHighMedium
Chiral Auxiliary Route55–60>99LowHigh

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-Spiro[4.4]nonane-1,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include halogens for electrophilic substitution and amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,6S)-Spiro[4.4]nonane-1,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6S)-Spiro[4.4]nonane-1,6-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Challenges

Catalytic Performance

  • Diol-derived phosphinite ligands (e.g., SpirOP) achieve high enantioselectivity in hydrogenation of α-dehydroamino acids . The diamine’s stronger metal coordination could improve catalyst stability but may require optimization to match or exceed existing systems.

Q & A

Q. What are the established synthetic routes for (1S,6S)-spiro[4.4]nonane-1,6-diamine?

The synthesis of this spirocyclic diamine can be approached via acid-catalyzed intramolecular Claisen condensation, which forms the spiro[4.4]nonane backbone. For example, spiro[4.4]nonane-1,6-dione—a structurally related compound—is synthesized using ethyl cyclopentanone-2-carboxylate and ethyl 4-bromobutyrate in the presence of tetrabutylammonium iodide as a catalyst under mild conditions . Stereochemical control may require chiral auxiliaries or enantioselective catalysis, as seen in analogous spirocyclic systems .

Q. How is the stereochemistry of this compound confirmed?

Stereochemical confirmation relies on advanced spectroscopic techniques:

  • 1H/13C NMR : Coupling constants and splitting patterns (e.g., J values) distinguish axial/equatorial protons and spirojunction geometry. For example, in spiro[4.4]nonadiene derivatives, high-field "inner" olefin protons and iterative computational analysis clarify stereochemistry .
  • Circular Dichroism (CD) : Solvent- and temperature-dependent CD spectra, as demonstrated for (+)-(5R)-spiro[4.4]nonan-1,6-dione, validate enantiomeric purity and conformational rigidity .

Advanced Research Questions

Q. How do reaction conditions affect the stereochemical outcome in spiro[4.4]nonane derivative synthesis?

Divergent pathways can yield stereoisomers. For instance, spiro[4.4]nonane-1,6-diol enantiomers undergo distinct reaction sequences to produce carbaspironucleoside epimers with natural C1' configurations. The choice of reagents (e.g., chiral modifiers in reductions) and temperature gradients during cyclization critically influence diastereoselectivity . Contradictions in yield or selectivity may arise from strain energy differences in transition states, as observed in strained spirodiketones .

Q. What role does this compound play in asymmetric catalysis?

Chiral spiro[4.4]nonane derivatives, such as diols and diamines, serve as ligands or auxiliaries in asymmetric reactions. For example:

  • Chiral Ligands : SpirOP, a spiro[4.4]nonane-based phosphine ligand, enables Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acids with high enantiomeric excess .
  • Reduction Modifiers : (1S,6S)-spiro[4.4]nonane-1,6-diol derivatives act as chiral modifiers in LiAlH4 reductions of ketones, directing hydride delivery to specific prochiral faces .

Q. How can researchers resolve contradictions in reported synthesis yields or stereochemical outcomes?

Methodological adjustments address discrepancies:

  • Catalyst Optimization : Tetrabutylammonium iodide improves yields in spirodiketone synthesis by facilitating milder conditions compared to traditional acid catalysts .
  • Strain Analysis : Lower yields in strained systems (e.g., spiro[4.4]nonane-1,6-dione derivatives) may necessitate computational modeling to evaluate ring strain and transition-state stability .
  • Data Cross-Validation : Compare NMR and X-ray crystallography data with theoretical calculations (e.g., valence-force models) to resolve ambiguities in spirocyclic conformers .

Methodological Considerations

Q. What analytical strategies distinguish spiro[4.4]nonane derivatives from structural analogs?

  • Chromatographic Separation : Chiral HPLC or GC columns resolve enantiomers, as demonstrated for spirocyclic diols and diamines .
  • Isotopic Labeling : Deuterated analogs aid in tracking proton environments in NMR spectra, clarifying spirojunction dynamics .

Q. How does solvent polarity influence the conformational stability of this compound?

Polar solvents stabilize intramolecular hydrogen bonding in the diamine moiety, locking the spirocyclic framework into rigid conformations. CD studies on related spirodiketones show solvent-dependent Cotton effects, reflecting conformational shifts .

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